Cas no 1805539-20-1 (5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)

5-(ブロモメチル)-2-(ジフルオロメチル)-3-ヒドロキシ-4-ヨードピリジンは、高度に官能基化されたピリジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。臭化メチル基とヨード基の存在により、さらなる置換反応やカップリング反応への高い反応性を有します。ジフルオロメチル基は代謝安定性の向上に寄与し、3位のヒドロキシル基は分子修飾のための有用な反応サイトを提供します。これらの特徴から、創薬化学における骨格構築や精密合成において重要な役割を果たすことができます。特に、複雑なヘテロ環化合物の合成において、多様な分子変換が可能な中間体としての価値が高いです。

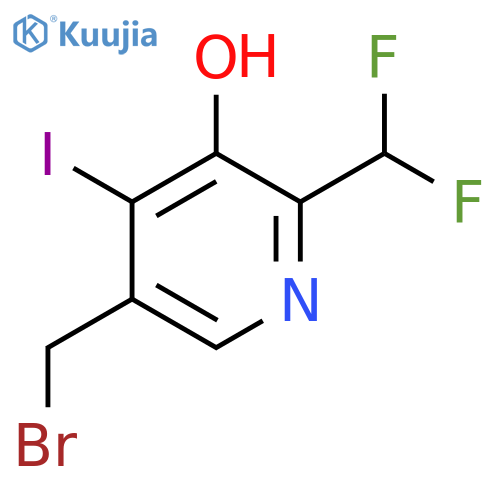

1805539-20-1 structure

商品名:5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine

CAS番号:1805539-20-1

MF:C7H5BrF2INO

メガワット:363.925980329514

CID:4886648

5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine

-

- インチ: 1S/C7H5BrF2INO/c8-1-3-2-12-5(7(9)10)6(13)4(3)11/h2,7,13H,1H2

- InChIKey: JXRXNSJYDJSGDH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(C(F)F)=NC=C1CBr)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 2.4

5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030651-250mg |

5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine |

1805539-20-1 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029030651-1g |

5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine |

1805539-20-1 | 95% | 1g |

$2,952.90 | 2022-04-01 | |

| Alichem | A029030651-500mg |

5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine |

1805539-20-1 | 95% | 500mg |

$1,617.60 | 2022-04-01 |

5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1805539-20-1 (5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬